2-chloro-6,7-dihydroquinazolin-8(5H)-one is a heterocyclic organic compound classified under the quinazolinone family. Its structure features a chloro substituent and a dihydroquinazolinone framework, making it of interest in medicinal chemistry due to its potential bioactivity. The compound is known for its applications in drug discovery, particularly in the development of anticancer agents and other therapeutic compounds.
The compound is typically synthesized through various chemical methods involving starting materials such as o-aminobenzoic acid or related derivatives. The synthesis routes often leverage microwave-assisted techniques or environmentally friendly approaches, aligning with modern green chemistry principles.
2-chloro-6,7-dihydroquinazolin-8(5H)-one belongs to the class of quinazolinones, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. It is characterized by its unique molecular structure that contributes to its reactivity and potential therapeutic effects.
The synthesis of 2-chloro-6,7-dihydroquinazolin-8(5H)-one can be achieved through several methodologies:
The typical reaction conditions include the use of polar solvents such as methanol or dimethylformamide, with temperatures often maintained at elevated levels (60–120 °C) depending on the specific method employed. The reactions are usually monitored using techniques like thin-layer chromatography to ensure completion.
The molecular formula for 2-chloro-6,7-dihydroquinazolin-8(5H)-one is , with a molecular weight of approximately 182.61 g/mol. The structural representation can be described using the following SMILES notation: O=C1CCCC2=CN=C(Cl)N=C12
.
The compound exhibits a unique bicyclic structure that includes:
This configuration is crucial for its biological activity and reactivity in chemical reactions.
2-chloro-6,7-dihydroquinazolin-8(5H)-one participates in various chemical reactions:
These reactions often require specific conditions such as temperature control and solvent choice to optimize yield and selectivity.
The mechanism of action of 2-chloro-6,7-dihydroquinazolin-8(5H)-one primarily involves its interaction with biological targets, such as enzymes or receptors involved in cell proliferation and survival pathways. The presence of the chloro group enhances its lipophilicity, facilitating membrane permeability and subsequent interaction with intracellular targets.
Upon entering cells, the compound may induce apoptosis in cancer cells through several pathways:
Relevant data on solubility and stability can provide insights into handling and storage requirements for laboratory applications.
2-chloro-6,7-dihydroquinazolin-8(5H)-one has several applications in scientific research:
2-Chloro-6,7-dihydroquinazolin-8(5H)-one (CAS 1105664-58-1, C₈H₇ClN₂O) represents a privileged heterocyclic scaffold due to its structural hybridity and derivatization potential. The molecule combines a partially saturated bicyclic quinazolinone core with a strategically positioned chlorine atom at the C2 position. This chlorine atom significantly enhances the compound’s reactivity as a synthetic intermediate, enabling nucleophilic displacement reactions for constructing complex pharmacophores. Medicinal chemistry leverages this scaffold in designing bioactive molecules, as evidenced by structural analogs like 6,7-dihydroquinolin-8(5H)-one (56826-69-8), which serve as key intermediates in pharmaceutical syntheses due to their ability to mimic peptide motifs and engage in hydrogen bonding [5]. The scaffold’s versatility extends to anticancer applications, where related dihydroquinoline derivatives exhibit potent activity against human cancer cell lines (e.g., MCF-7 breast cancer and A549 lung cancer cells) through mechanisms involving kinase inhibition or DNA intercalation [6]. In catalytic chemistry, the electron-deficient pyrimidine ring facilitates ligand design for transition metal complexes, enabling applications in cross-coupling reactions. The molecule’s synthetic flexibility is demonstrated by its conversion to fused polyheterocyclic systems under high-pressure cyclocondensation, enhancing molecular complexity and diversity for drug discovery [6].
Table 1: Fundamental Properties of 2-Chloro-6,7-dihydroquinazolin-8(5H)-one
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 1105664-58-1 | |
Molecular Formula | C₈H₇ClN₂O | [2] |
Molecular Weight | 182.61 g/mol | [7] |
SMILES | O=C1CCCC2=CN=C(Cl)N=C12 | |
Alternative SMILES | C1CC2=CN=C(N=C2C(=O)C1)Cl | [2] |
InChIKey | UXXAEOQTOHCKGT-UHFFFAOYSA-N | [2] |
LogP (Predicted) | 1.14 | [7] |
Hydrogen Bond Acceptors | 3 | [7] |
The development of 2-chloro-6,7-dihydroquinazolin-8(5H)-one reflects broader trends in heterocyclic chemistry, where saturated N-fused bicycles gained prominence as synthetic intermediates in the late 20th century. Its emergence parallels the exploration of high-pressure methodologies (e.g., Q-tube reactors) for constructing complex heterocycles, which became pivotal for efficient quinazolinone synthesis in the 2010s [6]. Historically, such scaffolds evolved from classical quinoline/quinazoline syntheses like the Skraup or Doebner reactions, adapted to incorporate saturation and halogen handles for further functionalization. The compound’s first reported synthesis likely arose from the cyclocondensation of chloro-substituted anthranilic acid derivatives with cyclic ketones—a strategy refined to improve atom economy and reaction efficiency under pressurized conditions [6].
Identifier inconsistencies in early literature highlight synthetic challenges. For example, CAS 129337-86-6 refers to the isomeric 2-chloro-6,7-dihydroquinolin-8(5H)-one (C₉H₈ClNO), which shares a similar name but possesses a distinct pyridine (vs. pyrimidine) ring and molecular weight (181.62 g/mol) [4] [9]. Such nomenclature ambiguities necessitated rigorous spectroscopic validation (e.g., ¹³C NMR and HRMS) for structural confirmation, as demonstrated by X-ray crystallographic analyses of related dihydroquinazolines [6]. The scaffold’s importance grew alongside discoveries in barbiturate-based heterocycles (e.g., trisubstituted pyrimidines), where halogenated intermediates enabled access to diverse bioactive molecules, including xanthine oxidase inhibitors and antimicrobial agents [8]. Today, this compound exemplifies modern trends in green synthesis, where high-pressure techniques reduce reaction times and improve yields compared to traditional heating or microwave irradiation [6].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0